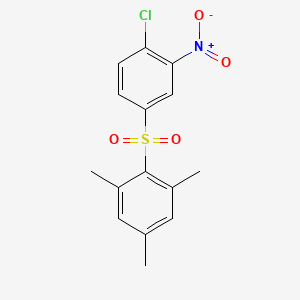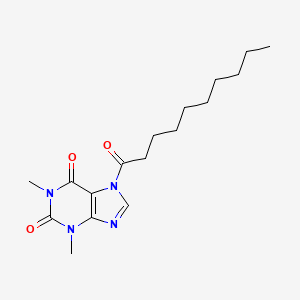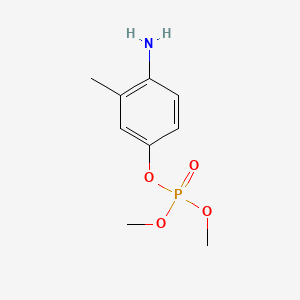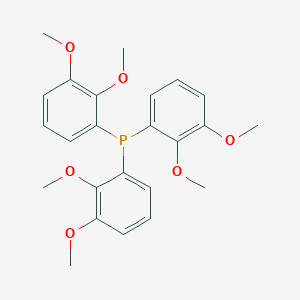
Tris(2,3-dimethoxyphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,3-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,3-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethoxyphenyl)phosphane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: Tris(2,3-dimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学研究应用
Tris(2,3-dimethoxyphenyl)phosphane has a wide range of applications in scientific research:
作用机制
The mechanism of action of tris(2,3-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The phosphorus atom donates electron density to the metal center, stabilizing the metal and facilitating various catalytic cycles. This interaction enhances the reactivity of the metal center, allowing for efficient catalysis of organic transformations .
相似化合物的比较
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis basicity and use in catalysis.
Tris(2-methoxyphenyl)phosphine: Utilized in similar catalytic applications but with different electronic and steric properties.
Uniqueness: Tris(2,3-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
属性
CAS 编号 |
58760-37-5 |
|---|---|
分子式 |
C24H27O6P |
分子量 |
442.4 g/mol |
IUPAC 名称 |
tris(2,3-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-16-10-7-13-19(22(16)28-4)31(20-14-8-11-17(26-2)23(20)29-5)21-15-9-12-18(27-3)24(21)30-6/h7-15H,1-6H3 |
InChI 键 |
PADOFXALCIVUFS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC(=C2OC)OC)C3=CC=CC(=C3OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
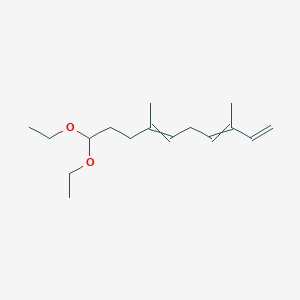
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

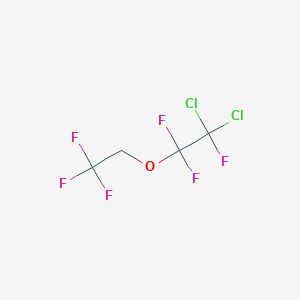

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
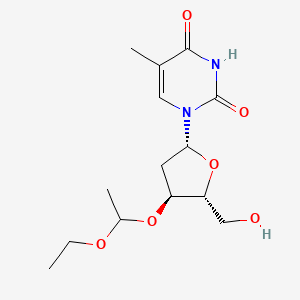
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)


